IR-58 Exhibits Distinct Mitochondria-Targeting and Tumor-Selective Accumulation in CRC Models
IR-58 demonstrates preferential accumulation in the mitochondria of colorectal cancer (CRC) cells and xenografts, a process that is glycolysis-dependent and organic anion transporter polypeptide-dependent . In contrast, the clinically approved NIR dye ICG accumulates passively in tumor tissues via the enhanced permeability and retention (EPR) effect, lacking specific organelle-targeting capability . Quantitative ex vivo biodistribution studies in CRC xenograft-bearing mice show that IR-58 achieves a tumor-to-normal tissue fluorescence ratio significantly higher than that observed for non-targeted NIR dyes .
| Evidence Dimension | Tumor-selective accumulation mechanism and organelle specificity |
|---|---|
| Target Compound Data | Preferential accumulation in mitochondria of CRC cells and xenografts; glycolysis- and OATP-dependent uptake (quantitative ratio not specified in abstract, detailed in full text) |
| Comparator Or Baseline | ICG: passive accumulation in tumor tissues via EPR effect; no specific organelle targeting |
| Quantified Difference | IR-58 exhibits mitochondria-specific accumulation versus ICG's non-specific tissue distribution |
| Conditions | CRC cell lines and xenograft mouse models |
Why This Matters
This mitochondria-specific targeting enables theranostic integration of imaging and therapy, whereas ICG is solely an imaging agent.
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